molecular formula C16H15Cl3N2O3S B2509901 2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide CAS No. 337922-16-4

2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide

Cat. No.: B2509901
CAS No.: 337922-16-4
M. Wt: 421.72
InChI Key: IJYXQMVNNOUKNI-UHFFFAOYSA-N
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Description

2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide is a chemical compound with the molecular formula C16H15Cl3N2O3S and a molecular weight of 421.726 g/mol . This compound is known for its unique structure, which includes a sulfonyl group attached to a dichlorophenyl ring, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with N,N-dimethylacetamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the sulfonyl group.

Scientific Research Applications

2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide has several applications in scientific research:

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for its sulfonyl group which is a common pharmacophore.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide involves its interaction with various molecular targets. The sulfonyl group can form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-chloro[(2,4-dichlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide
  • 2-{2-chloro[(3,5-dichlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide

Uniqueness

2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide is unique due to the specific positioning of the chloro groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2-(2-chloro-N-(2,5-dichlorophenyl)sulfonylanilino)-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl3N2O3S/c1-20(2)16(22)10-21(14-6-4-3-5-12(14)18)25(23,24)15-9-11(17)7-8-13(15)19/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYXQMVNNOUKNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN(C1=CC=CC=C1Cl)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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